molecular formula C10H10BrFN2S B1377771 3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351643-51-0

3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No. B1377771
M. Wt: 289.17 g/mol
InChI Key: AZWZAPJAPVFWGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula. For example, the molecular formula of (Z)-N-(3-Allyl-6-Fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide is C14H15FN2OS.


Chemical Reactions Analysis

In a study, new thiazol-2-(3H)-ones were tested as human neutrophil elastase (HNE) inhibitors, but no activity was found at the highest concentration used (40 µM) .

Scientific Research Applications

  • Pharmacological Evaluation of Benzothiazole Derivatives

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
    • Methods : The compounds were synthesized in satisfactory yield and evaluated using known experimental models . Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities .
    • Results : The ulcerogenic and irritative action on the gastrointestinal mucosa of these compounds, in comparison with standard, are low .
  • Anticancer and Antiinflammatory Agents

    • Field : Medicinal and Pharmaceutical Chemistry
    • Application : Novel benzothiazole derivatives were synthesized as potential anticancer and antiinflammatory agents .
    • . The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
    • Results : Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification . The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
  • Antimicrobial and Antimalarial Agents

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have shown potential biological activity against microbial and malarial infections .
    • Methods : 2-aminobenzothiazole is used as a reactant and reaction intermediate. The endocyclic N-functions and the N-atom are ideally located to enable reactions with bis-electrophilic reagents to synthesize a different variety of heterocyclic compounds .
    • Results : The synthesized benzothiazole derivatives have shown significant antimicrobial and antimalarial activities .
  • Antidiabetic Agents

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have been studied for their antidiabetic properties .
    • Methods : The antidiabetic activity of these compounds is usually evaluated using in vivo or in vitro models .
    • Results : Some benzothiazole derivatives have shown promising results in controlling blood glucose levels .
  • Anticonvulsant Agents

    • Field : Neuropharmacology
    • Application : Benzothiazole derivatives have been studied for their potential anticonvulsant effects .
    • Methods : The anticonvulsant activity of these compounds is usually evaluated using animal seizure models .
    • Results : Some benzothiazole derivatives have shown significant anticonvulsant activities .
  • Anti-Inflammatory Agents

    • Field : Pharmacology
    • Application : Benzothiazole derivatives have been studied for their potential anti-inflammatory effects .
    • Methods : The anti-inflammatory activity of these compounds is usually evaluated using in vitro or in vivo models .
    • Results : Some benzothiazole derivatives have shown significant anti-inflammatory activities .
  • Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have shown potential biological activity against bacterial infections . They displayed antibacterial activity by inhibiting various enzymes .
    • Methods : The antibacterial activity of these compounds is usually evaluated using in vitro models .
    • Results : Some benzothiazole derivatives have shown significant antibacterial activities .
  • Antifungal Agents

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have been synthesized and evaluated for their antifungal activities .
    • Methods : The antifungal activity of these compounds is usually evaluated using in vitro models .
    • Results : Some benzothiazole derivatives have shown significant antifungal activities .
  • Antioxidant Agents

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have been studied for their potential antioxidant effects .
    • Methods : The antioxidant activity of these compounds is usually evaluated using in vitro models .
    • Results : Some benzothiazole derivatives have shown significant antioxidant activities .
  • Antiviral Agents

    • Field : Virology
    • Application : Benzothiazole derivatives have been studied for their potential antiviral effects .
    • Methods : The antiviral activity of these compounds is usually evaluated using in vitro models .
    • Results : Some benzothiazole derivatives have shown significant antiviral activities .
  • Antitubercular Agents

    • Field : Medicinal Chemistry
    • Application : Benzothiazole derivatives have been studied for their potential antitubercular effects .
    • Methods : The antitubercular activity of these compounds is usually evaluated using in vitro models .
    • Results : Some benzothiazole derivatives have shown significant antitubercular activities .
  • Enzyme Inhibitors

    • Field : Biochemistry
    • Application : Benzothiazole derivatives have been studied for their potential as enzyme inhibitors .
    • Methods : The inhibitory activity of these compounds is usually evaluated using in vitro models .
    • Results : Some benzothiazole derivatives have shown significant inhibitory activities against various enzymes .

properties

IUPAC Name

6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S.BrH/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12;/h2-4,6,12H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWZAPJAPVFWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)F)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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